(1S)-2-chloro-1-pyridin-2-ylethanol
Description
Properties
Molecular Formula |
C7H8ClNO |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
(1S)-2-chloro-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C7H8ClNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H,5H2/t7-/m1/s1 |
InChI Key |
YHDIDLOCGVFSCB-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)[C@@H](CCl)O |
Canonical SMILES |
C1=CC=NC(=C1)C(CCl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The following table highlights key structural and functional differences between (1S)-2-chloro-1-pyridin-2-ylethanol and related compounds:
Physicochemical Properties
- Solubility: Chlorinated derivatives (e.g., 2-chloro-1-phenylethanone) exhibit lower water solubility compared to hydroxyl- or amine-containing analogs. Dihydrochloride salts (e.g., compounds in and ) are highly water-soluble due to ionic character.
- Stability: The pyridine ring in this compound enhances thermal stability relative to aliphatic analogs. Ketones (e.g., 2-chloro-1-phenylethanone) are prone to oxidation under acidic conditions .
Pharmaceutical Relevance
- This compound: Used in synthesizing chiral ligands for asymmetric hydrogenation, critical in producing enantiopure drugs .
- (2S)-2-Amino-2-(pyridin-2-yl)ethanol dihydrochloride: Demonstrated utility in metalloenzyme inhibition studies due to its metal-chelating pyridine moiety .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1S)-2-chloro-1-pyridin-2-ylethanol with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric reduction of a ketone precursor (e.g., 2-chloro-1-pyridin-2-ylethanone) using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents or enzymatic reduction with alcohol dehydrogenases. Post-synthesis, chiral HPLC (e.g., using a Chiralpak AD-H column) or polarimetry should validate enantiopurity . For novel compounds, full characterization (¹H/¹³C NMR, HRMS) and comparison to literature optical rotations are essential .
Q. How should researchers characterize the physical and chemical properties of this compound?
- Methodological Answer : Key properties include melting point (DSC), specific optical rotation (polarimetry), and solubility profiles (HPLC/UV-Vis). Thermodynamic data (e.g., boiling point, vapor pressure) can be cross-referenced with analogs like (S)-1-(2-Thienyl)-2-chloroethanol, though experimental validation via thermogravimetric analysis (TGA) is recommended for accuracy . Safety parameters (e.g., flash point) should align with structurally similar chlorinated alcohols .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves and chemical goggles due to potential skin/eye irritation . Storage in inert atmospheres (argon) at 2–8°C minimizes decomposition. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stereochemical outcomes during synthesis?
- Methodological Answer : Discrepancies in enantiomeric excess (ee) may arise from solvent polarity or catalyst loading. Systematic studies comparing reaction conditions (e.g., THF vs. toluene) and kinetic resolution via chiral additives (e.g., (-)-sparteine) can isolate variables. X-ray crystallography of intermediates or Mosher ester derivatization provides definitive stereochemical confirmation .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to assess SN1/SN2 pathways. Solvent effects (PCM models) and pyridine ring electronic effects (NBO analysis) explain regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots corroborates computational findings .
Q. How do impurities in the starting material affect the compound’s biological activity in pharmacological studies?
- Methodological Answer : Trace pyridine derivatives (e.g., 1-(pyridin-2-yl)ethanamine) may act as competitive inhibitors. Purify starting materials via column chromatography (silica gel, ethyl acetate/hexane). Biological assays (e.g., enzyme inhibition IC₅₀) paired with LC-MS impurity profiling quantify structure-activity relationships .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s stability under acidic conditions?
- Methodological Answer : Stability studies under controlled pH (1–6) with HPLC monitoring identify decomposition products (e.g., pyridine-2-carbaldehyde). Accelerated aging tests (40°C/75% RH) combined with Arrhenius modeling predict shelf life. Conflicting reports may stem from residual moisture; Karl Fischer titration ensures anhydrous conditions during experiments .
Experimental Design Recommendations
- Reproducibility : Document reaction parameters (temperature, stirring rate) and equipment calibration (e.g., HPLC column lot numbers) .
- Controls : Include racemic controls in enantioselective syntheses and negative controls (solvent-only) in biological assays .
- Data Reporting : Use IUPAC nomenclature consistently and report ee values with confidence intervals (±2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
